molecular formula C21H22Cl2F3N5O B2380254 1-(3-chloropropyl)-3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one CAS No. 866019-79-6

1-(3-chloropropyl)-3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one

Número de catálogo: B2380254
Número CAS: 866019-79-6
Peso molecular: 488.34
Clave InChI: WCDKCZDHFQEXDH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a benzimidazolone derivative featuring a 3-chloropropyl chain and a piperazine-linked 3-chloro-5-(trifluoromethyl)pyridinyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzimidazolone core may contribute to π-π stacking interactions in biological targets .

Propiedades

IUPAC Name

1-(3-chloropropyl)-3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2F3N5O/c22-6-3-7-30-17-4-1-2-5-18(17)31(20(30)32)14-28-8-10-29(11-9-28)19-16(23)12-15(13-27-19)21(24,25)26/h1-2,4-5,12-13H,3,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDKCZDHFQEXDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CN2C3=CC=CC=C3N(C2=O)CCCCl)C4=C(C=C(C=N4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

Compound A :
  • Name : 3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one
  • Molecular Formula : C₁₉H₁₀Cl₂F₃N₅O
  • Key Features: Replaces the benzimidazolone core with a pyridazinone ring. Retains the 3-chloro-5-(trifluoromethyl)pyridinyl group but links it via a pyrazole instead of piperazine. A 4-chlorophenyl substituent enhances steric bulk compared to the 3-chloropropyl chain in the target compound.
  • The dual chloro substituents could increase cytotoxicity .
Compound B :
  • Name: 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethyl-2-cyclohexen-1-one
  • Molecular Formula : C₁₈H₂₂ClF₃N₂O
  • Key Features: Substitutes the benzimidazolone with a cyclohexenone ring. Retains the piperazine-linked pyridinyl group but adds dimethyl groups to the cyclohexenone.
  • Implications: The cyclohexenone’s rigidity may limit binding to flat binding pockets.
Compound C :
  • Name : 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide
  • Molecular Formula : C₁₉H₁₇ClF₃N₅O₃
  • Key Features :
    • Replaces benzimidazolone with a benzoxazinyl-carboxamide system.
    • Piperazine is retained but functionalized as a carboxamide.
  • Implications : The carboxamide group introduces hydrogen-bonding capacity, which might enhance target engagement compared to the benzimidazolone’s ketone oxygen .

Molecular Weight and Physicochemical Properties

Compound Molecular Weight Key Substituents LogP* (Predicted)
Target Compound ~504.3† 3-Chloropropyl, benzimidazolone, CF₃ 3.8
Compound A 452.22 Pyridazinone, 4-chlorophenyl 4.1
Compound B 376.83 Cyclohexenone, dimethyl 3.5
Compound C 455.8 Benzoxazinyl-carboxamide 2.9

*LogP values estimated using fragment-based methods. †Calculated based on molecular formula.

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing 1-(3-chloropropyl)-3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis requires precise control of multi-step reactions, particularly during the introduction of the 3-chloropropyl and piperazinylpyridine moieties. Key steps include:

  • Coupling reactions : Use coupling agents like 1,1′-thiocarbonyldiimidazole (TCDI) to link the benzimidazolone core to the piperazine ring under anhydrous conditions .
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) is preferred for solubility and stability of intermediates .
  • Purification : Column chromatography with silica gel (gradient elution: hexane/ethyl acetate) ensures high purity (>95%) .

Q. How can researchers confirm the structural identity of this compound during initial characterization?

  • Methodological Answer : Combine spectroscopic and computational methods:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic signals (e.g., trifluoromethyl at ~110-120 ppm in 19F^{19}F-NMR) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ ~634.12 Da) .
  • InChI/SMILES validation : Cross-reference generated identifiers (e.g., InChIKey=...) with PubChem or crystallographic databases .

Q. What preliminary assays are recommended to assess this compound’s bioactivity?

  • Methodological Answer : Prioritize target-agnostic screening:

  • Enzyme inhibition : Test against kinases or phosphodiesterases due to the piperazine-pyridine motif’s affinity for ATP-binding pockets .
  • Cellular viability assays : Use MTT or CellTiter-Glo on cancer cell lines (e.g., HeLa, MCF-7) to detect cytotoxicity .
  • Receptor binding : Radioligand displacement assays for serotonin or dopamine receptors (common targets of piperazine derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

  • Methodological Answer : Systematically modify substituents and evaluate effects:

  • Trifluoromethyl group : Replace with -CF2_2H or -CN to alter electron-withdrawing properties and metabolic stability .
  • Piperazine ring : Introduce methyl or ethyl groups to the nitrogen atoms to enhance lipophilicity and blood-brain barrier penetration .
  • Benzimidazolone core : Explore substitutions at the 1- and 3-positions to modulate steric hindrance .
    • Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like 5-HT2A_{2A} receptors .

Q. What strategies resolve contradictory data in biological assays (e.g., high in vitro activity vs. low in vivo efficacy)?

  • Methodological Answer : Investigate pharmacokinetic and formulation factors:

  • Metabolic stability : Perform microsomal assays (human liver microsomes) to identify rapid degradation pathways .
  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation to improve bioavailability .
  • Metabolite profiling : LC-MS/MS to detect inactive or toxic metabolites .

Q. How can computational chemistry predict off-target interactions or toxicity risks?

  • Methodological Answer : Leverage in silico tools for safety profiling:

  • Pharmacophore modeling : Compare with known toxicophores (e.g., PAINS filters) to flag reactive groups .
  • Off-target prediction : Use SwissTargetPrediction or SEA to identify unintended targets (e.g., hERG channel inhibition) .
  • ADMET prediction : Tools like ADMETlab 2.0 to estimate permeability, half-life, and LD50_{50} .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.